Luteolin Luteolin Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an anti-inflammatory agent, an apoptosis inducer, a radical scavenger and an immunomodulator. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a luteolin-7-olate.
Luteolin is a natural product found in Camellia sinensis, Codonopsis lanceolata, and other organisms with data available.
Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Bismite is a mineral with formula of Bi3+2O3 or Bi2O3. The IMA symbol is Bis.
5,7,3',4'-tetrahydroxy-flavone, one of the FLAVONES.
See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of).
Brand Name: Vulcanchem
CAS No.: 491-70-3
VCID: VC0533862
InChI: InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
SMILES: O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Luteolin

CAS No.: 491-70-3

Inhibitors

VCID: VC0533862

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Luteolin - 491-70-3

Description Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an anti-inflammatory agent, an apoptosis inducer, a radical scavenger and an immunomodulator. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a luteolin-7-olate.
Luteolin is a natural product found in Camellia sinensis, Codonopsis lanceolata, and other organisms with data available.
Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Bismite is a mineral with formula of Bi3+2O3 or Bi2O3. The IMA symbol is Bis.
5,7,3',4'-tetrahydroxy-flavone, one of the FLAVONES.
See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of).
CAS No. 491-70-3
Product Name Luteolin
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
Standard InChIKey IQPNAANSBPBGFQ-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
Appearance Solid powder
Boiling Point 348.61°C (rough estimate)
Melting Point 329.5 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin
Reference 1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
PubChem Compound 5280445
Last Modified Aug 15 2023

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